molecular formula C11H7N3 B14754064 Pyrido[2,3-b]quinoxaline CAS No. 261-63-2

Pyrido[2,3-b]quinoxaline

Cat. No.: B14754064
CAS No.: 261-63-2
M. Wt: 181.19 g/mol
InChI Key: KGJRPYISHAZCMA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]quinoxaline derivatives are typically synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds. One common method involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates, which are then modified through Suzuki–Miyaura coupling reactions. This process employs palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate as a base at reflux temperature .

Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale condensation reactions followed by cross-coupling modifications. The use of transition-metal-catalyzed reactions, particularly those involving palladium, is prevalent due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.

    Substitution: Common substitution reactions include halogenation, where halogens are introduced into the compound, and nucleophilic substitutions where nucleophiles replace existing groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation often uses reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield bromo- or chloro-substituted derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrido[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of kinases, thereby inhibiting their activity. This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making these compounds effective in controlling tumor growth .

Comparison with Similar Compounds

Properties

CAS No.

261-63-2

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[3,2-b]quinoxaline

InChI

InChI=1S/C11H7N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H

InChI Key

KGJRPYISHAZCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=NC3=N2

Origin of Product

United States

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